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Abstract

Enazadrem Phosphate, the phosphate salt of enazadrem (also known as suzetrigine or VX-
548), is a first-in-class, orally bioavailable, and highly selective inhibitor of the voltage-gated
sodium channel NaV1.8.[1][2] This channel is a genetically validated target for pain, as it is
preferentially expressed in peripheral nociceptive neurons and plays a critical role in the
transmission of pain signals.[1][3] This technical guide provides a comprehensive overview of
the in vitro studies that have characterized the potency, selectivity, and mechanism of action of
Enazadrem Phosphate, establishing its profile as a promising non-opioid analgesic.

Mechanism of Action

Enazadrem acts as a potent allosteric inhibitor of the NaV1.8 channel. Unlike traditional
channel blockers that physically occlude the pore, Enazadrem employs a novel mechanism by
binding to the channel's second voltage-sensing domain (VSDZ2).[1][2] This binding stabilizes
the channel in a closed, non-conducting state, thereby preventing the influx of sodium ions that
IS necessary for the propagation of action potentials in pain-sensing neurons.[1][2] This
allosteric inhibition results in a tonic, state-dependent block of NaV1.8.[1]
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Figure 1: Allosteric Inhibition of NaV1.8 by Enazadrem (VX-548).

In Vitro Potency and Selectivity

The potency and selectivity of Enazadrem have been rigorously determined using patch-clamp
electrophysiology techniques in recombinant cell lines expressing various human NaV channel
subtypes. These studies have demonstrated that Enazadrem is exceptionally potent against
NaV1.8 with a sub-nanomolar half-maximal inhibitory concentration (IC50).

Potency on Human NaV1.8

Quantitative analysis reveals that Enazadrem (VX-548) inhibits human NaV1.8 channels with
an IC50 value of approximately 0.7 nM.[4] Some studies have reported values as low as 0.27
nM, confirming its high potency.

Selectivity Profile

A key attribute of Enazadrem is its remarkable selectivity for NaV1.8 over other NaV channel
subtypes, which are expressed in the central nervous system, heart, and skeletal muscle. The
compound displays at least a 31,000-fold selectivity for NaV1.8 over all other tested subtypes,
including NaV1.1 through NaV1.7 and NaV1.9.[1][2][4] This high selectivity is crucial for
minimizing the potential for off-target effects, such as CNS or cardiovascular adverse events,
that have limited the development of less selective sodium channel blockers.[3]
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Selectivity vs. Nav1.8
Channel Subtype IC50 (nM)

(Fold)
hNaVv1.8 ~0.7

hNaVv1.1 >21,700 >31,000
hNaVv1.2 >21,700 >31,000
hNaVv1.3 >21,700 >31,000
hNaVv1.4 >21,700 >31,000
hNaV1.5 >21,700 >31,000
hNaVv1.6 >21,700 >31,000
hNaVv1.7 >21,700 >31,000
hNaVv1.9 >21,700 >31,000

Table 1: In Vitro Potency and Selectivity of Enazadrem (VX-548) Against Human Voltage-
Gated Sodium (hNaV) Channel Subtypes. Data derived from statements of >31,000-fold
selectivity.[1][2][4]

@rem (VX-548)

N
N\

High Potency\ >31,000-fold
Inhibition  ‘Lower Potency

NaV1.8 Other NaV Subtypes
(IC50 ~0.7 nM) (Nav1.1-1.7, 1.9)

Click to download full resolution via product page
Figure 2: Selectivity Profile of Enazadrem (VX-548).

Experimental Protocols
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The characterization of Enazadrem's in vitro pharmacology relies heavily on the whole-cell
patch-clamp electrophysiology technique. This method allows for the direct measurement of
ionic currents through specific channels expressed in heterologous systems, such as Human
Embryonic Kidney (HEK293) cells.

Whole-Cell Patch-Clamp Electrophysiology Workflow

The general workflow involves preparing cells that are genetically modified to express the
human NaV channel of interest, establishing a high-resistance (giga-ohm) seal between a
glass micropipette and the cell membrane, and then rupturing the membrane patch to gain
electrical access to the cell's interior. This "whole-cell" configuration allows for the precise
control of the membrane voltage and the recording of the resulting ionic currents in response to
various voltage protocols, both before and after the application of the test compound.
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Figure 3: Experimental Workflow for Patch-Clamp Electrophysiology.

Representative Protocol for IC50 Determination

e Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the gene
encoding the human NaV1.8 channel alpha subunit and the auxiliary beta-1 subunit.
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e Intracellular Solution (Pipette Solution):

o CsF: 110 mM

o CsCl: 10 mM

o HEPES: 10 mM

o EGTA: 10 mM

o NaCl: 10 mM

o Adjusted to pH 7.2 with CsOH.

o Extracellular Solution (Bath Solution):

NacCl: 135 mM

[e]

o KCI: 4 mM

o CaCl2: 2 mM

o MgCI2: 1 mM

o HEPES: 10 mM

o Glucose: 10 mM

o Adjusted to pH 7.4 with NaOH.

» Voltage Protocol:

o Holding Potential: Cells are held at a membrane potential of -120 mV to ensure channels
are in a resting, closed state.

o Test Pulse: A depolarizing voltage step to 0 mV for 20-50 milliseconds is applied to elicit a
peak inward sodium current.

o Compound Application: Enazadrem is perfused into the bath at varying concentrations.
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o Measurement: The peak inward current is measured before (control) and after
equilibration with each concentration of the compound.

o Data Analysis: The percentage of current inhibition at each concentration is calculated
relative to the control. The resulting concentration-response curve is fitted with a Hill
equation to determine the IC50 value.

Conclusion

The comprehensive in vitro characterization of Enazadrem Phosphate (VX-548) demonstrates
its exceptional potency and selectivity as an inhibitor of the NaV1.8 sodium channel. Through a
novel, allosteric mechanism of action, it effectively blocks the channel responsible for
transmitting pain signals in the peripheral nervous system. The data, generated through
rigorous electrophysiological methods, strongly support its development as a first-in-class, non-
addictive analgesic for the treatment of moderate-to-severe pain.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671267?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

